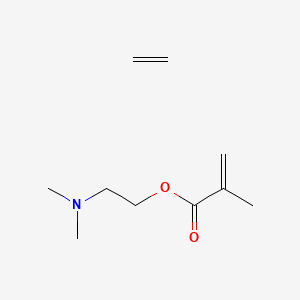
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethene
概要
説明
DA-3031は、作用時間を延長するためにペギル化された組換えヒト顆粒球コロニー刺激因子です。この化合物は、主に医療分野で、感染症と戦うために不可欠な白血球の一種である好中球の産生を刺激するために使用されます。 DA-3031は、特に化学療法を受けている患者にとって有益であり、好中球数が異常に少ない状態である好中球減少症のリスクを軽減するのに役立ちます .
準備方法
合成経路と反応条件: DA-3031の合成には、組換えヒト顆粒球コロニー刺激因子であるフィルグラスチムのペギル化が伴います。ペギル化とは、ポリエチレングリコール(PEG)鎖を分子に付着させるプロセスであり、分子の安定性を高め、血流中での半減期を延長します。 反応条件は、通常、活性化PEG誘導体と特定の反応緩衝液を使用することを伴い、効率的な結合を確実に行います .
工業的生産方法: DA-3031の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、遺伝子組み換え大腸菌の発酵によるフィルグラスチムの産生、続いて精製とペギル化が含まれます。 最終製品はその後、厳格な品質管理基準にかけられ、その有効性と安全性が確保されます .
化学反応の分析
反応の種類: DA-3031は、主にペギル化を受けます。ペギル化とは、PEG鎖がフィルグラスチム分子の特定の官能基を置き換える置換反応の一種です。 この修飾は、分子の薬物動態特性を向上させますが、生物学的活性を大幅に変えることはありません .
一般的な試薬と条件: ペギル化プロセスでは、通常、リン酸緩衝生理食塩水(PBS)などの反応緩衝液の存在下で、N-ヒドロキシスクシンイミド(NHS)エステルやマレイミド誘導体などの活性化PEG誘導体を使用します。 反応は、制御された温度とpH条件下で行われ、最適な結合効率を確保します .
形成される主要な生成物: この化合物は、フィルグラスチムの生物学的活性を保持しながら、半減期の延長と免疫原性の低下などの薬物動態特性が向上しています .
科学研究への応用
DA-3031は、特に医学と生物学の分野で、幅広い科学研究への応用があります。これは、化学療法誘発性好中球減少症の予防における有効性を評価するための臨床研究で広く使用されています。 さらに、DA-3031は、人体における挙動を理解するための薬物動態および薬力学的研究に使用されます .
生物学の分野では、DA-3031は、好中球の産生と機能のメカニズムを研究するために使用されます。 研究者は、この化合物を使用して、ペギル化がタンパク質の安定性と活性に与える影響を調査しています .
科学的研究の応用
DA-3031 has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used extensively in clinical studies to evaluate its efficacy in preventing chemotherapy-induced neutropenia. Additionally, DA-3031 is employed in pharmacokinetic and pharmacodynamic studies to understand its behavior in the human body .
In the field of biology, DA-3031 is used to study the mechanisms of neutrophil production and function. Researchers also utilize this compound to investigate the effects of pegylation on protein stability and activity .
作用機序
DA-3031は、骨髄の造血細胞の表面にある特定の受容体と結合することによってその効果を発揮します。この結合は、好中球前駆細胞の増殖と分化を刺激し、成熟した好中球の産生増加につながります。 フィルグラスチムのペギル化は、その安定性を高め、半減期を延長し、治療効果を維持しながら、投与回数を減らすことができます .
類似の化合物との比較
類似の化合物:- フィルグラスチム:好中球の産生を刺激するために使用される非ペギル化組換えヒト顆粒球コロニー刺激因子。
- ペグフィルグラスチム:DA-3031と同様の薬物動態特性を持つ、フィルグラスチムの別のペギル化形態。
- レノグラスチム:同様の適応症に使用される顆粒球コロニー刺激因子のグリコシル化形態 .
DA-3031の独自性: DA-3031は、非ペギル化フィルグラスチムに比べて作用時間を延長する独自のペギル化プロセスにより、際立っています。 これにより、投与回数を減らすことができ、患者のコンプライアンスが向上し、頻繁な注射に関連する副作用のリスクが軽減されます .
類似化合物との比較
Similar Compounds:
- Filgrastim: A non-pegylated recombinant human granulocyte colony-stimulating factor used to stimulate neutrophil production.
- Pegfilgrastim: Another pegylated form of filgrastim with similar pharmacokinetic properties to DA-3031.
- Lenograstim: A glycosylated form of granulocyte colony-stimulating factor used for similar indications .
Uniqueness of DA-3031: DA-3031 stands out due to its unique pegylation process, which provides an extended duration of action compared to non-pegylated filgrastim. This allows for less frequent dosing, improving patient compliance and reducing the risk of adverse effects associated with frequent injections .
生物活性
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethene, commonly referred to as a type of polymerized dimethylaminoethyl methacrylate (DMAEMA), is a synthetic polymer that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure which includes both methacrylate and dimethylamino functional groups, contributing to its properties in various applications, particularly in drug delivery systems and biomedical fields.
- CAS Number : 26316-50-7
- Molecular Formula : C18H31NO6
- Molecular Weight : 357.44 g/mol
The polymer's structure allows it to undergo various chemical reactions, making it versatile in formulations for therapeutic applications.
Drug Delivery Systems
One of the prominent applications of this polymer is in the development of drug delivery systems (DDS) . Research indicates that polymers containing DMAEMA can be engineered to respond to environmental stimuli such as pH changes. This property is particularly useful in targeting tumor cells, which often exhibit a lower extracellular pH compared to healthy tissues.
- pH Sensitivity : The tertiary amine groups in DMAEMA can become protonated in acidic environments, leading to a change in the polymer's conformation. This results in the opening of pores within nanoparticles that encapsulate drugs, facilitating their release directly into tumor cells .
- Controlled Release : Studies have shown that drug release rates can be significantly increased in acidic conditions (pH ~5) compared to physiological pH (pH ~7.4). For instance, drug-loaded nanoparticles demonstrated a release rate increase from less than 6% at neutral pH to over 16% at acidic pH after a specific incubation period .
Case Studies
Case Study 1: Anticancer Drug Delivery
In a study involving doxorubicin (DOX), a commonly used anticancer drug, DMAEMA-based nanoparticles were utilized as carriers. The results indicated that these nanoparticles could effectively release DOX in acidic environments typical of tumor microenvironments, enhancing the drug's cytotoxic effects on cancer cells while minimizing toxicity to healthy cells .
Case Study 2: Biocompatibility Assessment
A biocompatibility study assessed the interaction of DMAEMA polymers with human cell lines. The findings suggested that these polymers exhibit low cytotoxicity and good biocompatibility, making them suitable candidates for biomedical applications .
Toxicological Profile
While the biological activity of this compound is promising, it is essential to consider its toxicological aspects:
- Acute Toxicity : Studies indicate low acute oral toxicity with an LD50 greater than 2000 mg/kg body weight in rodent models .
- Skin Sensitization Potential : Given the presence of acrylate and methacrylate groups, there is potential for skin sensitization upon exposure; thus, safety assessments are crucial for industrial applications .
Summary of Findings
| Property | Value/Description |
|---|---|
| CAS Number | 26316-50-7 |
| Molecular Weight | 357.44 g/mol |
| pH Sensitivity | Releases drugs more effectively at pH < 6 |
| Biocompatibility | Low cytotoxicity |
| Acute Toxicity | LD50 > 2000 mg/kg |
特性
CAS番号 |
25134-54-7 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethene |
InChI |
InChI=1S/C8H15NO2.C2H4/c1-7(2)8(10)11-6-5-9(3)4;1-2/h1,5-6H2,2-4H3;1-2H2 |
InChIキー |
PNMYDOBPCBCQIA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCN(C)C.C=C |
正規SMILES |
CC(=C)C(=O)OCCN(C)C.C=C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
107227-29-2 25134-54-7 |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
F 522; DA 1701; DA 3023; DA 3031; F522; F-522; Sumiepoch F 522; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















